REACTION_CXSMILES
|
[H-].[Na+].[Cl-].[CH3:4][C:5]1[C:9]([CH2:10][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[C:8]([CH3:30])[O:7][N:6]=1.[CH2:31]1[CH:36]=[CH:35][O:34][CH:33]([CH:37]=O)[CH2:32]1.C1(C=CC(O)=CC=1)O>CCCCC.O>[CH3:4][C:5]1[C:9]([CH:10]=[CH:37][CH:33]2[CH2:32][CH2:31][CH:36]=[CH:35][O:34]2)=[C:8]([CH3:30])[O:7][N:6]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].CC1=NOC(=C1C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.223 mol
|
Type
|
reactant
|
Smiles
|
C1CC(OC=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This suspension was stirred at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove the mineral oil
|
Type
|
ADDITION
|
Details
|
To the flask was added 600 ml
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was carefully degassed
|
Type
|
TEMPERATURE
|
Details
|
heated at 70°-75° for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The gray-green solution was cooled to approximately 15°
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
CUSTOM
|
Details
|
a bright orange precipitate formed in the initially dark red solution
|
Type
|
ADDITION
|
Details
|
To the mixture was then added
|
Type
|
CUSTOM
|
Details
|
remained less than 30°
|
Type
|
STIRRING
|
Details
|
The light orange-brown solution was stirred at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
at 60°-65° for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed well with pentane
|
Type
|
EXTRACTION
|
Details
|
The filtrates were extracted with pentane
|
Type
|
WASH
|
Details
|
the pentane solutions were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Type
|
CUSTOM
|
Details
|
gave a slightly orange oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled from a small quantity of anhydrous potassium carbonate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |